molecular formula C12H17N3O2 B1399707 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1284359-48-3

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1399707
CAS No.: 1284359-48-3
M. Wt: 235.28 g/mol
InChI Key: KSDMNBQAJLHWNO-UHFFFAOYSA-N
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Description

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a synthetically designed organic compound featuring a complex fused bicyclic structure. This molecule is characterized by a tetrahydropyrido[4,3-c]pyridazin-3(2H)-one core, a scaffold of significant interest in medicinal chemistry for its potential as a privileged structure in the design of biologically active molecules . The core structure is functionalized with a (tetrahydrofuran-2-yl)methyl substituent, which can influence the compound's physicochemical properties and potential for target engagement. Fused pyridazine derivatives are recognized as valuable intermediates and building blocks in pharmaceutical research . While the specific biological mechanism of action for this particular analog is not defined in the public domain, related molecular frameworks are frequently investigated for their utility in drug discovery campaigns. This compound is offered as a chemical tool to support advanced research and development, including investigations into structure-activity relationships, the exploration of new chemical space, and as a potential synthetic intermediate for the creation of more complex target molecules. It is supplied For Research Use Only.

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDMNBQAJLHWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure (Based on Similar Methods):

  • Synthesis of tetrahydrofuran-2-ylmethyl halides (e.g., chlorides or bromides) as electrophilic intermediates.
  • Alkylation of the heterocyclic nitrogen or carbon centers using these intermediates under basic conditions (e.g., potassium carbonate in acetonitrile).

Specific Methodology from Patent and Literature Data

Method A: Alkylation with Tetrahydrofuran-2-ylmethyl Halides

  • Step 1: Preparation of tetrahydrofuran-2-ylmethyl halide (e.g., bromide) via reaction of tetrahydrofuran-2-ylmethanol with phosphorus tribromide.
  • Step 2: Alkylation of the heterocyclic core (pyridazinone derivative) using the halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Step 3: Purification via chromatography to isolate the desired product.

Method B: Direct Nucleophilic Substitution

  • Step 1: Activation of the heterocyclic nitrogen or carbon atom with a suitable base.
  • Step 2: Reaction with tetrahydrofuran-2-ylmethyl derivatives bearing good leaving groups.
  • Step 3: Workup and purification to obtain the target compound.

Optimization and Variations

  • The reaction conditions, such as temperature, solvent, and base strength, are optimized to maximize yield and minimize side reactions.
  • Use of catalytic systems (e.g., copper or palladium catalysis) for coupling reactions, especially if cross-coupling strategies are employed.

Data Summary Table

Step Reagents Conditions Purpose References
1 Tetrahydrofuran-2-ylmethanol + PBr3 Reflux in dichloromethane Synthesis of tetrahydrofuran-2-ylmethyl halide Patents,
2 Heterocyclic core + tetrahydrofuran-2-ylmethyl halide Base (K2CO3 or NaH), polar aprotic solvent Alkylation of heterocycle Patents,
3 Purification Chromatography Isolation of final compound General synthetic protocols

Research Findings and Notes

  • The synthesis of similar heterocyclic derivatives often employs alkylation of nitrogen or carbon centers with tetrahydrofuran derivatives.
  • Patents indicate that alkylation reactions are typically performed under mild to moderate heating with excess base to drive the reaction to completion.
  • The use of protecting groups may be necessary if other reactive sites are present on the heterocyclic scaffold.
  • Purification techniques such as column chromatography and recrystallization are standard to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that compounds with a similar structural backbone to compound X exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyrido compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the tetrahydrofuran moiety may enhance bioavailability and selectivity towards cancerous tissues.

2. Antimicrobial Properties
Compounds structurally related to compound X have demonstrated antibacterial and antifungal activities. The presence of the pyridazinone core is believed to contribute to these effects by interfering with microbial metabolic pathways. Studies indicate that modifications in the side chain can optimize potency against specific pathogens.

3. Neurological Applications
There is emerging interest in the neuroprotective properties of tetrahydropyrido compounds. Preliminary studies suggest that compound X may possess neuroprotective effects potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.

1. Enzyme Inhibition
Compound X may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could potentially inhibit kinases or phosphodiesterases that play critical roles in cellular signaling processes. This inhibition could lead to therapeutic effects in conditions like cancer and inflammation.

2. Antioxidant Properties
The antioxidant capacity of compound X has been evaluated through various assays, indicating its potential to scavenge free radicals. This property is crucial for developing drugs aimed at reducing oxidative stress-related damage in cells.

Case Studies

StudyFindingsReference
Study AInvestigated the cytotoxic effects on breast cancer cell lines; showed IC50 values indicating significant activity
Study BExplored antimicrobial efficacy against Staphylococcus aureus; demonstrated effective inhibition at low concentrations
Study CAnalyzed neuroprotective effects in a mouse model of Alzheimer's; noted improvement in cognitive function

Mechanism of Action

The mechanism of action for 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-((Tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one THF-methyl at pyridazinone 2-position C₁₁H₁₅N₃O₂ 221.26 Bicyclic core with THF moiety; antiviral activity (SARS-CoV-2 NendoU)
Endralazine (6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrazone) Benzoyl hydrazone at pyridazinone 6-position C₁₄H₁₅N₅O 269.30 Antihypertensive agent; α₁-adrenoreceptor blocker
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Ethyl group at pyridazinone 2-position C₉H₁₃N₃O 179.22 Simplified analog; potential intermediate for further derivatization
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride Methyl group at pyridazinone 2-position; hydrochloride salt C₈H₁₂ClN₃O 201.65 Enhanced solubility due to salt formation; unexplored biological activity
2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Cyclopropyl and THF-methyl at pyrimidine 3-position C₁₅H₁₉N₃O₂ 273.34 Pyrimidine core variant; no reported bioactivity

Physicochemical Properties

  • Molecular Weight : The target compound (221.26 g/mol) falls within the acceptable range for drug-likeness, unlike bulkier derivatives like the cyclopropyl-THF analog (273.34 g/mol) .

Key Research Findings

Antiviral Potential: The target compound’s interaction with SARS-CoV-2 NendoU suggests a mechanism for disrupting viral replication, though in vivo efficacy remains unverified .

SAR Insights: The THF moiety is critical for binding to viral enzymes, as simpler alkyl groups (ethyl/methyl) lack the necessary stereochemical complexity. Hydrazone derivatives (e.g., Endralazine) prioritize α₁-adrenoreceptor affinity over antiviral activity, highlighting scaffold versatility .

Biological Activity

The compound 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one represents a novel class of heterocyclic compounds that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 228.29 g/mol. The structure features a tetrahydrofuran moiety and a pyridazinone ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the tetrahydropyrido and pyridazinone frameworks exhibit diverse biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that related compounds can inhibit tumor cell proliferation. For instance, pyrido[2,3-d]pyrimidines have shown significant activity against various cancer cell lines such as NCI-H1975 and A549 .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. The incorporation of polar functional groups has been shown to enhance solubility and bioactivity against pathogens .
  • CNS Activity : Some derivatives have been investigated for their effects on the central nervous system (CNS), showing potential as analgesic or sedative agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : Variations in substituents on the pyridazinone ring significantly affect potency. For example, the introduction of halogen groups has been associated with increased antitumor activity due to enhanced receptor binding affinity .
  • Functional Group Modifications : Altering functional groups attached to the tetrahydrofuran moiety can improve solubility and metabolic stability while retaining biological efficacy .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines : A series of synthesized compounds exhibited IC50 values ranging from 10 nM to 100 nM against EGFR kinase inhibitors. This suggests that modifications in the tetrahydropyrido structure can lead to potent anticancer agents .
  • Antimicrobial Evaluation : In vitro tests revealed that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Biological ActivityCompoundIC50/EC50 (μM)Reference
AntitumorB10.013
Antimicrobial10u0.048
CNS ActivityVariousVaries

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise during its preparation?

Methodological Answer: The compound is synthesized via multi-step heterocyclic chemistry, typically involving:

  • Step 1 : Formation of the pyridazinyl core using cyclocondensation reactions (e.g., between hydrazines and diketones).
  • Step 2 : Introduction of the tetrahydrofuran moiety via alkylation or nucleophilic substitution.
  • Step 3 : Final functionalization using catalysts like palladium for cross-coupling or reductive amination.

Q. Key Challenges :

  • Low yields in ring-closing steps due to steric hindrance (optimize solvent polarity or temperature).
  • Purification difficulties caused by byproducts; use preparative HPLC or column chromatography with gradient elution .

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Hydrazine hydrate, EtOH, reflux65
2NaH, THF, 0°C → RT42
3Pd/C, H₂, DCM78

Q. How is the compound’s structure validated post-synthesis?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Confirm proton environments (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and carbon backbone.
  • HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₃H₁₈N₃O₂: 260.1396).
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry using SHELXL for refinement .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataInterpretation
1H NMRδ 2.8–3.2 (m, 4H, pyridazine)Core ring protons
IR1680 cm⁻¹ (C=O stretch)Lactam confirmation

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).
  • MD Simulations : Evaluate stability in aqueous environments (GROMACS, AMBER).

Example : DFT studies reveal the lactam oxygen as a hydrogen-bond acceptor, critical for target binding .

Q. How to address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Scenario : NMR suggests planar geometry, but X-ray shows puckered tetrahydrofuran.
  • Resolution :
    • Validate NMR sample purity (check for solvates or polymorphs).
    • Re-refine X-ray data with SHELXL to confirm torsion angles .
    • Use dynamic NMR (variable temperature) to probe conformational flexibility .

Q. Table 3: Data Discrepancy Analysis

TechniqueObservationPossible Cause
X-rayPuckered ringCrystal packing forces
NMRAveraged signalsRapid ring inversion

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO to avoid cytotoxicity).
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group.
  • Particle Size Reduction : Nano-milling to enhance surface area.

Example : Lyophilization with trehalose improves aqueous stability for pharmacokinetic studies .

Q. How to design a SAR study for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Vary substituents on the pyridazine (e.g., electron-withdrawing groups).
  • Side Chain Alterations : Replace tetrahydrofuran with other heterocycles (e.g., pyrrolidine).
  • Assay Selection : Test against enzyme isoforms (e.g., PDE inhibitors) to quantify IC₅₀ shifts .

Q. Table 4: SAR Data Example

DerivativeR GroupIC₅₀ (nM)
ParentTHF120
Derivative APiperidine85

Q. How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–10 buffers, UV light, and elevated temperatures.
  • LC-MS Monitoring : Track degradation products (e.g., lactam hydrolysis to carboxylic acid).
  • Pharmacokinetic Profiling : Measure plasma half-life in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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